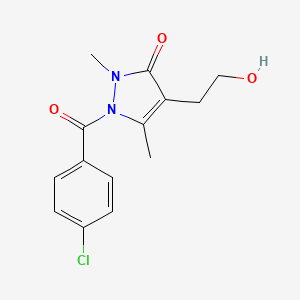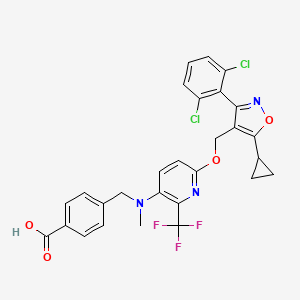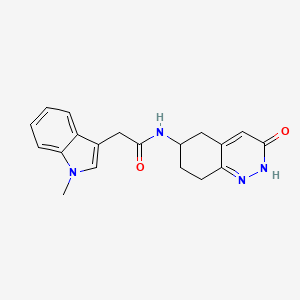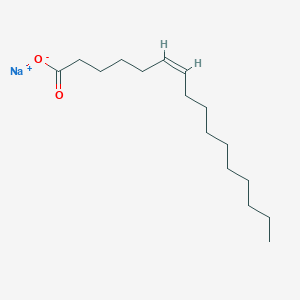
1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one, also known as 4-chlorobenzoyl-2-hydroxyethyl-2,5-dimethylpyrazol-3-one (CHEDMP), is a synthetic organic compound that has been widely used in scientific research and laboratory experiments. CHEDMP has a wide range of applications and has been found to be a useful reagent in organic synthesis. It is also used as a catalyst in the synthesis of organic compounds.
Applications De Recherche Scientifique
Synthesis and Characterization
- Novel pyrazole derivatives, including compounds similar to the specified chemical, have been synthesized for various research applications. One study details the synthesis of a novel compound through condensation processes, emphasizing the significance of such compounds in chemical research and their structural uniqueness (Naganagowda & Petsom, 2012).
Antibacterial Properties
- Research has demonstrated that some pyrazolone derivatives exhibit antibacterial activities. A study synthesized a series of Schiff bases containing a pyrazolone structure and found moderate to strong antibacterial activity against various bacterial strains, highlighting the potential of these compounds in antibacterial applications (Asiri & Khan, 2010).
Herbicidal Activity
- Pyrazolone derivatives have been tested for their herbicidal activity. One research found that compounds like 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates showed phytotoxic effects on seed germination and seedling growth, indicating potential use in agricultural research and applications (Lee, Park, & Kim, 1989).
Corrosion Inhibition
- Schiff base compounds derived from pyrazolone have been studied for their ability to inhibit corrosion. One study showed that a Schiff base compound significantly reduced the corrosion rate of steel in acidic conditions, suggesting its potential as a corrosion inhibitor (Emregül & Hayvalı, 2006).
Fluorescent Chemosensors
- Pyrazolone-based compounds like HDDP have been used as fluorescent chemosensors for metal ions. A study demonstrated that a synthesized HDDP compound acted as a highly selective and sensitive sensor for Al3+ ions, indicating its use in chemical sensing and analysis (Asiri et al., 2018).
Propriétés
IUPAC Name |
1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-12(7-8-18)14(20)16(2)17(9)13(19)10-3-5-11(15)6-4-10/h3-6,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGHNMUHZWULKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C(=O)C2=CC=C(C=C2)Cl)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide](/img/structure/B2633928.png)
![(E)-N-methyl-N-[2-oxo-2-[2-[2-[3-(trifluoromethyl)phenoxy]acetyl]hydrazinyl]ethyl]-2-phenylethenesulfonamide](/img/structure/B2633931.png)


![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3-methylsulfanylphenyl)methanone](/img/structure/B2633936.png)

![(1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(2-hydroxy-3-(4-phenethylpiperazin-1-yl)propyl) oxime dihydrochloride](/img/structure/B2633938.png)
amine](/img/structure/B2633940.png)
![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2633941.png)
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2633943.png)


![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2633946.png)